An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzylhydrazine
An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine and its salts are versatile chemical compounds with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties and reactivity of benzylhydrazine, its hydrochloride, and dihydrochloride (B599025) salts. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. This guide includes detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this important molecule.
Chemical and Physical Properties
Benzylhydrazine is a mono-substituted hydrazine (B178648) featuring a benzyl (B1604629) group attached to one of the nitrogen atoms. It is a solid at room temperature and is often handled as its more stable hydrochloride or dihydrochloride salts.[1][2] The key physicochemical properties of benzylhydrazine and its common salt forms are summarized below.
Table 1: Physical and Chemical Properties of Benzylhydrazine
| Property | Value | Reference(s) |
| CAS Number | 555-96-4 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | 265.4 °C at 760 mmHg | [1] |
| Density | 1.033 g/cm³ | |
| pKa | Not available | |
| Solubility | Not available |
Table 2: Physical and Chemical Properties of Benzylhydrazine Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 1073-62-7 | [1] |
| Molecular Formula | C₇H₁₁ClN₂ | [1] |
| Molecular Weight | 158.63 g/mol | [1][3] |
| Appearance | Solid, Leaflets from EtOH | [1] |
| Melting Point | 113 °C | [1] |
| Boiling Point | 265.4°C at 760 mmHg | [1] |
| Flash Point | 132°C | [1] |
| Vapor Pressure | 0.00918mmHg at 25°C | [1] |
| Solubility | Soluble in DMSO, Methanol (B129727), Water (almost transparent) | [1] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Table 3: Physical and Chemical Properties of Benzylhydrazine Dihydrochloride
| Property | Value | Reference(s) |
| CAS Number | 20570-96-1 | [4] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |
| Molecular Weight | 195.09 g/mol | [4][5] |
| Appearance | Slightly yellow to beige powder | [6] |
| Melting Point | 143-145 °C (dec.) | [5][7] |
| Boiling Point | 149.5℃ at 95.5kPa | [8] |
| Density | 0.628g/cm³ at 23℃ | [8] |
| Solubility | Insoluble in water | [6][8][9] |
| Storage | Inert atmosphere, Room Temperature | [8] |
Reactivity and Synthetic Applications
Benzylhydrazine is a valuable reagent in organic synthesis, primarily due to the nucleophilic nature of the hydrazine moiety. Its key reactions include the formation of hydrazones and subsequent cyclization reactions to form important heterocyclic structures.
Reaction with Carbonyl Compounds: Hydrazone Formation
Benzylhydrazine readily reacts with aldehydes and ketones in a condensation reaction to form benzylhydrazones. This reaction is a cornerstone of its synthetic utility, as the resulting hydrazones are stable intermediates for further transformations.
This protocol describes a general procedure for the synthesis of a benzylhydrazone from an aldehyde.
Materials:
-
Benzylhydrazine dihydrochloride
-
Methanol (MeOH)
-
Water
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol) in 150 mL of methanol.[8]
-
Add 10 mL of water to the solution.[8]
-
Add benzylhydrazine dihydrochloride (6.75 g, 34.5 mmol) in one portion.[8]
-
Stir the mixture at room temperature for 3 hours to form the hydrazone.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification:
-
Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, or by column chromatography on silica (B1680970) gel.
Fischer Indole (B1671886) Synthesis
A classic and powerful application of benzylhydrazones is the Fischer indole synthesis. This acid-catalyzed reaction involves the intramolecular cyclization of a phenylhydrazone (in this case, a benzylhydrazone can be considered a substituted phenylhydrazone) to form an indole ring system, a prevalent scaffold in pharmaceuticals and natural products. The reaction proceeds through a[7][7]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer.[2][7]
This protocol provides a general method for the synthesis of an indole derivative from a benzylhydrazone.
Materials:
-
Benzylhydrazone of a suitable ketone (e.g., from acetone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)
-
High-boiling point solvent (e.g., toluene, xylene), if necessary
Procedure:
-
Place the benzylhydrazone in a round-bottom flask.
-
Add the acid catalyst. For PPA, it can be used as both the catalyst and solvent. For other catalysts like ZnCl₂, a high-boiling solvent may be required.
-
Heat the reaction mixture, typically to reflux, for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
If PPA is used, the reaction mixture is carefully poured into ice-water. The precipitated product is then filtered, washed with water, and dried.
-
If a solvent was used, the reaction mixture is neutralized (e.g., with a sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
The crude indole can be purified by recrystallization or column chromatography.
Synthesis of Pyrazoles
Benzylhydrazine is a key building block for the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are found in many biologically active molecules. A common method involves the condensation of benzylhydrazine with a 1,3-dicarbonyl compound or its equivalent.
This protocol outlines the synthesis of a trisubstituted pyrazole from a benzylhydrazone and a nitroolefin.
Materials:
-
Benzylhydrazone (prepared as described previously)
-
4-Methyl-β-nitrostyrene
-
Methanol (MeOH)
-
Water
Procedure:
-
To the freshly prepared benzylhydrazone solution from the previous step, add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol) in one portion.[8]
-
Stir the reaction solution at room temperature, open to the air, until the reaction is complete (this may take 48-92 hours and can be monitored by ¹H NMR).[8]
-
Slowly add 50 mL of water to the mixture over 20 minutes, which will cause the product to precipitate.[8]
-
Stir the resulting white suspension at room temperature for an additional hour.[8]
Work-up and Purification:
-
The precipitate is collected by vacuum filtration, washed with a suitable solvent (e.g., a mixture of methanol and water), and dried.[8] In many cases, the product is pure enough without further purification.
Synthesis of Pyridazines
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of a hydrazine, such as benzylhydrazine, with a 1,4-dicarbonyl compound.
This protocol provides a general approach to pyridazine (B1198779) synthesis.
Materials:
-
Benzylhydrazine
-
1,4-Diketone
-
Ethanol
Procedure:
-
Dissolve the 1,4-diketone in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzylhydrazine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
Work-up and Purification:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Oxidation and Reduction Reactions
Oxidation
The oxidation of benzylhydrazine can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield phenyldiazene, while stronger oxidation can lead to cleavage of the C-N bond.
Reduction
The reduction of the hydrazine moiety in benzylhydrazine is not a commonly reported transformation. More prevalent is the reduction of the C=N bond in benzylhydrazones, which can be achieved using various reducing agents. A method for the reduction of a benzylhydrazone to the corresponding hydrazine derivative is catalytic hydrogenation.
This protocol describes the reduction of a benzylhydrazone using catalytic hydrogenation.
Materials:
-
2,4-bis(trifluoromethyl)benzal hydrazine
-
Palladium on carbon (Pd/C, 5%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable pressure vessel, dissolve 2,4-bis(trifluoromethyl)benzal hydrazine (1 g) in 10 mL of methanol.[10]
-
Add wet 5% Pd/C (0.12 g, 50% moisture) to the solution.[10]
-
Pressurize the vessel with hydrogen gas to 50 psi and heat to 35 °C.[10]
-
Maintain these conditions for 4 hours, or until the reaction is complete as monitored by TLC or GC-MS.[10]
Work-up and Purification:
-
After the reaction, carefully filter off the Pd/C catalyst.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Role as a Monoamine Oxidase (MAO) Inhibitor
Benzylhydrazine is known to be an inhibitor of monoamine oxidases (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, benzylhydrazine increases the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of many MAO inhibitors. Benzylhydrazine binds more tightly to MAO-B than to MAO-A.[1]
The mechanism of inhibition by arylalkylhydrazines like benzylhydrazine involves the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate.[1] This is followed by a reaction with molecular oxygen to form an alkyl radical, which then covalently binds to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inhibition.[1]
Safety, Handling, and Storage
Benzylhydrazine and its salts should be handled with care, as they are potentially toxic and mutagenic.[11] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with these compounds. All manipulations should be carried out in a well-ventilated fume hood.
Storage: Benzylhydrazine and its salts should be stored in tightly sealed containers in a cool, dry, and dark place, under an inert atmosphere to prevent degradation.[1]
Conclusion
Benzylhydrazine is a versatile and important chemical with a rich reactivity profile. Its ability to form hydrazones and subsequently participate in cyclization reactions makes it a valuable tool for the synthesis of a wide range of heterocyclic compounds, including indoles, pyrazoles, and pyridazines. Furthermore, its activity as a monoamine oxidase inhibitor highlights its potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of the chemical properties, reactivity, and synthetic applications of benzylhydrazine, along with detailed experimental protocols and visual aids to support researchers in their work with this compound. As with all chemical reagents, proper safety precautions should be observed during handling and use.
References
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- 2. Benzylhydrazine | CymitQuimica [cymitquimica.com]
- 3. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 苄基肼 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 7. Benzylhydrazine dihydrochloride | CAS#:20570-96-1 | Chemsrc [chemsrc.com]
- 8. BENZYLHYDRAZINE DIHYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 555-96-4 CAS MSDS (Benzylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]
